REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][C:11](O)=O)[CH:6]=[CH:7][CH:8]=1.FC(F)(F)S(O)(=O)=O>O>[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]2[C:6](=[CH:7][CH:8]=1)[CH2:11][CH2:10][CH2:9]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)CCC(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 60° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with a mixed solvent of ethyl acetate and THF
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was then evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (eluent; n-hexane:ethyl acetate=9:1 to 5:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C2CCCC2=CC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |